molecular formula C8H10ClNO2 B13510277 (r)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol

(r)-2-(1-Amino-2-hydroxyethyl)-4-chlorophenol

Cat. No.: B13510277
M. Wt: 187.62 g/mol
InChI Key: KXSKYLCQWOEVGA-ZETCQYMHSA-N
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Description

2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with an appropriate amino alcohol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-chloro-2-hydroxyacetophenone, while substitution of the chlorine atom with a hydroxide ion can produce 2-[(1R)-1-Amino-2-hydroxyethyl]phenol.

Scientific Research Applications

2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can also participate in halogen bonding, further modulating the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.

    2-Amino-4-chlorophenol: Similar structure but lacks the hydroxyl group on the ethyl chain.

    2-Hydroxy-4-chlorophenol: Lacks the amino group, reducing its potential for forming hydrogen bonds with biological targets.

Uniqueness

2-[(1R)-1-Amino-2-hydroxyethyl]-4-chlorophenol is unique due to the presence of both an amino and a hydroxyl group, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-4-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1

InChI Key

KXSKYLCQWOEVGA-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](CO)N)O

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)O

Origin of Product

United States

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